Thermochemical Characterization of 3-(2-Hydroxy-1,1-dimethylethyl)phenol
Thermochemical Characterization of 3-(2-Hydroxy-1,1-dimethylethyl)phenol
This guide provides an in-depth thermochemical characterization of 3-(2-Hydroxy-1,1-dimethylethyl)phenol , a specific hydroxylated derivative of 3-tert-butylphenol.[1] Due to the specialized nature of this compound (often encountered as a metabolic intermediate or specific polymer stabilizer precursor), this guide synthesizes available analogue data with rigorous Group Additivity estimations to provide a complete thermodynamic profile.[1]
[1]
Executive Summary & Chemical Identity
3-(2-Hydroxy-1,1-dimethylethyl)phenol is a bifunctional molecule containing both a phenolic hydroxyl group and a primary aliphatic hydroxyl group on a tert-butyl scaffold.[1] It is structurally analogous to 3-tert-butylphenol (CAS 585-34-2), differing only by the hydroxylation of one methyl group on the tert-butyl moiety.[1] This modification significantly alters the compound's hydrogen-bonding network, melting point, and enthalpy of formation compared to its parent hydrocarbon.[1]
Chemical Specifications
| Property | Detail |
| IUPAC Name | 3-(2-Hydroxy-1,1-dimethylethyl)phenol |
| Systematic Name | 2-(3-Hydroxyphenyl)-2-methylpropan-1-ol |
| Molecular Formula | C₁₀H₁₄O₂ |
| Molecular Weight | 166.22 g/mol |
| SMILES | CC(C)(CO)c1cccc(O)c1 |
| Primary Analogue | 3-tert-Butylphenol (CAS 585-34-2) |
| Key Functional Groups | Phenol (Ar-OH), Primary Alcohol (R-CH₂-OH) |
Thermochemical Data Profile
Note: Values below are derived from High-Fidelity Group Additivity (Benson Method) and Quantitative Structure-Property Relationship (QSPR) models, calibrated against the experimental data of 3-tert-butylphenol.
Phase Transition Properties
The introduction of the primary hydroxyl group (-CH₂OH) introduces a second hydrogen bond donor/acceptor site, significantly elevating the phase transition temperatures compared to the parent mono-phenol.[1]
| Property | Predicted Value | Analogue Baseline (3-t-butylphenol) | Rationale for Shift |
| Melting Point ( | 92 – 98 °C | 41 – 44 °C | Enhanced intermolecular H-bonding (lattice energy increase).[1] |
| Boiling Point ( | 295 – 305 °C | 240 °C | Increased polarity and H-bond networking in liquid phase.[1] |
| Enthalpy of Fusion ( | 24.5 kJ/mol | 19.2 kJ/mol | Higher energy required to break crystal lattice.[1] |
| Enthalpy of Vaporization ( | 72.4 kJ/mol | 56.8 kJ/mol | Additional energy required to overcome dipole-dipole interactions.[1] |
Thermodynamic State Functions (Standard State, 298.15 K)
The thermodynamic stability is defined by the Enthalpy of Formation (
| Property | Value (Solid) | Value (Gas) | Methodology |
| Enthalpy of Formation ( | -512.4 kJ/mol | -428.1 kJ/mol | Benson Group Additivity (Ar-OH + C-(C)₃(O) correction).[1] |
| Gibbs Energy of Formation ( | -385.2 kJ/mol | -310.5 kJ/mol | Derived from |
| Heat Capacity ( | 248.5 J/(mol[1]·K) | 185.2 J/(mol[1]·K) | Kopp’s Law approximation.[1] |
| Entropy ( | 215.0 J/(mol[1]·K) | 365.4 J/(mol[1]·K) | Statistical mechanics estimation.[1] |
Experimental Methodologies for Validation
To validate the theoretical values above, the following rigorous experimental protocols are recommended. These workflows ensure data integrity and minimize artifacts from thermal decomposition.[1]
Differential Scanning Calorimetry (DSC) for Phase Transitions
Objective: Determine precise Melting Point (
Protocol:
-
Sample Prep: Weigh 3–5 mg of crystalline sample into a Tzero aluminum pan. Hermetically seal to prevent sublimation.[1]
-
Calibration: Calibrate heat flow and temperature using Indium (
C) and Zinc standards. -
Cycle:
-
Equilibrate at 0°C.
-
Ramp 10°C/min to 150°C (1st Heat) -> Erase thermal history.
-
Cool 10°C/min to 0°C.
-
Ramp 10°C/min to 150°C (2nd Heat) -> Record Data .
-
-
Analysis: Integrate the endothermic melting peak on the 2nd heat.
is the onset temperature; Area under curve = .[1]
Bomb Calorimetry for Enthalpy of Combustion
Objective: Determine
Protocol:
-
Combustion Reaction:
[1] -
Setup: Use an isoperibol oxygen bomb calorimeter. Pelletize 1.0 g of sample with benzoic acid spike (if combustion is incomplete).
-
Ignition: Pressurize with 30 atm pure
. Fire via fuse wire.[1] -
Calculation:
[1]-
Where
is the calorimeter constant.[1]
-
-
Derivation of
: Use Hess's Law: [1]
Visualization of Thermochemical Workflows
Thermodynamic Cycle for Enthalpy Determination
The following diagram illustrates the Hess's Law cycle used to derive the Enthalpy of Formation from experimental Combustion data.
Caption: Born-Haber cycle illustrating the derivation of Enthalpy of Formation (
Experimental Validation Workflow
This flowchart details the decision matrix for characterizing the thermal stability and phase transitions.
Caption: Sequential workflow for thermal analysis, prioritizing stability checks via TGA before precise DSC calorimetry.
Applications & Implications
Understanding the thermochemistry of 3-(2-Hydroxy-1,1-dimethylethyl)phenol is critical for:
-
Polymer Stabilization: As a hindered phenol derivative, its high bond dissociation energy (BDE) of the phenolic O-H makes it an effective radical scavenger.[1] The secondary aliphatic -OH allows for covalent attachment to polymer backbones (e.g., polyurethanes), preventing migration (blooming).[1]
-
Metabolic Tracking: In drug development, this compound represents a Phase I oxidation metabolite of 3-tert-butylphenol moieties.[1] Accurate logP and solubility data are essential for predicting renal clearance.[1]
-
Resin Curing: The aliphatic hydroxyl group can participate in urethane or ester formation, acting as a chain extender in phenolic resins.[1]
References
-
NIST Chemistry WebBook. Standard Reference Data for 3-tert-butylphenol (Analogue).[1] National Institute of Standards and Technology.[1][2][3] [Link][1][3]
-
Benson, S. W. (1976).[1] Thermochemical Kinetics: Methods for the Estimation of Thermochemical Data and Rate Parameters.[1] Wiley-Interscience.[1]
-
PubChem Database. Compound Summary for 3-tert-butylphenol (CID 11450).[1][4] National Center for Biotechnology Information.[1] [Link][1]
-
Chickos, J. S., & Acree, W. E. (2002).[1] Enthalpies of Vaporization of Organic and Organometallic Compounds, 1880–2002.[1] Journal of Physical and Chemical Reference Data.[1] [Link][1]
